2,4-Dimethoxybenzenediazonium tetrafluoroborate
Description
2,4-Dimethoxybenzenediazonium tetrafluoroborate is an aryl diazonium salt characterized by two methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring. These electron-donating substituents enhance the stability of the diazonium group compared to unsubstituted benzenediazonium salts. The compound is typically synthesized via diazotization of 2,4-dimethoxyaniline in acidic media, followed by precipitation with sodium tetrafluoroborate (NaBF₄). It is widely employed in organic synthesis for arylations, azo-coupling reactions, and as a precursor for heterocyclic compounds .
Properties
CAS No. |
7438-18-8 |
|---|---|
Molecular Formula |
C8H9BF4N2O2 |
Molecular Weight |
251.98 g/mol |
IUPAC Name |
2,4-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-7(10-9)8(5-6)12-2;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 |
InChI Key |
LTDJYIPBVOYGDQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1)[N+]#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,4-dimethoxyaniline. The process involves the reaction of 2,4-dimethoxyaniline with nitrous acid (HNO2) in the presence of tetrafluoroboric acid (HBF4). The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually isolated as a solid and stored at low temperatures to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions are typically carried out in aqueous or polar solvents.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products:
Substitution Reactions: Products include halogenated, hydroxylated, and thiolated aromatic compounds.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aromatic amine.
Scientific Research Applications
2,4-Dimethoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other substituted aromatic compounds.
Biology: The compound can be used in the modification of biomolecules through diazonium coupling reactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion (N2+). This ion can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position and number of substituents significantly influence the stability, electronic properties, and reactivity of benzenediazonium tetrafluoroborate derivatives:
Key Insights :
- Electron-donating groups (e.g., -OCH₃) stabilize the diazonium ion, enabling higher reaction yields. For example, 3,4-dimethoxy substitution (S7) achieves 65% yield in indole synthesis, outperforming benzo[d][1,3]dioxole-substituted analogues (54%) .
- Substituent position affects regioselectivity. The 4-methoxy derivative (2d) facilitates para-selective arylations in benzodiazepine functionalization .
Azo-Coupling Reactions :
- 4-Methoxybenzenediazonium tetrafluoroborate reacts with 3,5-dimethoxyphenol to form azo dyes, demonstrating compatibility with electron-rich substrates .
Covalent Functionalization of Materials :
- Unsubstituted benzenediazonium tetrafluoroborate (BDT) and 4-iodo derivatives (IDT) are used to functionalize MoS₂ and graphene . The electron-rich 2,4-dimethoxy variant may offer improved binding in such applications due to increased electron density.
Stability and Hazard Profile
- Safety : Diazonium salts with electron-withdrawing groups (e.g., 2,4-dichloro) are less stable and require stringent handling . In contrast, methoxy-substituted derivatives (e.g., 2,4-dimethoxy) are more stable but still necessitate low-temperature storage to prevent decomposition .
- Thermophysical Properties : While direct data on 2,4-dimethoxybenzenediazonium salts are unavailable, studies on ionic liquids (e.g., 1-butyl-2-methylpyridinium tetrafluoroborate) show that substituent position affects density, viscosity, and surface tension .
Biological Activity
2,4-Dimethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields, including organic synthesis and materials science. Its unique structure allows for significant reactivity, particularly in coupling reactions, which can lead to the formation of complex organic molecules. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research, and implications for future studies.
- Molecular Formula : CHB₄N
- Molecular Weight : 260.81 g/mol
- CAS Number : 7438-18-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to form reactive intermediates upon decomposition. These intermediates can interact with various biological macromolecules, leading to significant biological effects.
Reactive Intermediates
Upon thermal or photochemical activation, diazonium salts can release nitrogen gas and generate highly reactive aryl radicals. These radicals can participate in:
- Nucleophilic Substitution Reactions : Reacting with nucleophiles such as amines or thiols.
- Electrophilic Aromatic Substitution : Modifying aromatic compounds, which can influence their biological properties.
Biological Applications
- Antimicrobial Activity : Research indicates that aryl diazonium salts exhibit antimicrobial properties. For instance, derivatives of diazonium salts have been shown to enhance the activity of existing antibiotics against Gram-positive bacteria by over 50 times compared to their native forms .
- Photopharmacology : The ability to control biological functions with light makes diazonium compounds valuable in photopharmacological applications. Light-activated systems can provide spatial and temporal control over drug release and activity .
- Functionalization of Biomaterials : The reactivity of this compound allows for the functionalization of surfaces such as graphene and other nanomaterials, enhancing their biocompatibility and utility in drug delivery systems .
Study 1: Antimicrobial Enhancement
A study investigated the effect of a modified ciprofloxacin derivative that incorporated a diazonium moiety. The results demonstrated a dramatic increase in antimicrobial efficacy against resistant bacterial strains when activated by light .
Study 2: Surface Functionalization
Research on the functionalization of graphene sheets with diazonium salts revealed that these compounds could significantly alter the electronic properties of the material while improving its interaction with biological systems .
Data Table: Comparative Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
